2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine-hydrabromide 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine-hydrabromide
Brand Name: Vulcanchem
CAS No.: 135276-86-7
VCID: VC4631085
InChI: InChI=1S/C11H14N2S.BrH/c1-2-5-10(6-3-1)9-14-11-12-7-4-8-13-11;/h1-3,5-6H,4,7-9H2,(H,12,13);1H
SMILES: C1CNC(=NC1)SCC2=CC=CC=C2.Br
Molecular Formula: C11H15BrN2S
Molecular Weight: 287.22

2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine-hydrabromide

CAS No.: 135276-86-7

Cat. No.: VC4631085

Molecular Formula: C11H15BrN2S

Molecular Weight: 287.22

* For research use only. Not for human or veterinary use.

2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine-hydrabromide - 135276-86-7

Specification

CAS No. 135276-86-7
Molecular Formula C11H15BrN2S
Molecular Weight 287.22
IUPAC Name 2-benzylsulfanyl-1,4,5,6-tetrahydropyrimidine;hydrobromide
Standard InChI InChI=1S/C11H14N2S.BrH/c1-2-5-10(6-3-1)9-14-11-12-7-4-8-13-11;/h1-3,5-6H,4,7-9H2,(H,12,13);1H
Standard InChI Key IEBDLQOJPGGDBZ-UHFFFAOYSA-N
SMILES C1CNC(=NC1)SCC2=CC=CC=C2.Br

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name is 2-benzylsulfanyl-1,4,5,6-tetrahydropyrimidine hydrobromide, with the molecular formula C₁₁H₁₅BrN₂S and a molecular weight of 287.22 g/mol. Its structure consists of a tetrahydropyrimidine core (a six-membered ring with two nitrogen atoms at positions 1 and 3) substituted at position 2 with a benzylsulfanyl group (-S-CH₂-C₆H₅) and stabilized by hydrobromic acid (HBr).

Structural Features

  • Tetrahydropyrimidine Core: Partially saturated pyrimidine ring with four hydrogenated carbons, reducing aromaticity compared to pyrimidine.

  • Benzylsulfanyl Substituent: A sulfur-containing benzyl group that enhances lipophilicity and potential for π-π interactions.

  • Hydrobromide Salt: Ionic pairing improves solubility in polar solvents compared to the free base.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS No.135276-86-7
Molecular FormulaC₁₁H₁₅BrN₂S
Molecular Weight287.22 g/mol
SMILES NotationC1CNC(=NC1)SCC2=CC=CC=C2.Br
InChI KeyIEBDLQOJPGGDBZ-UHFFFAOYSA-N

Synthesis and Preparation

The synthesis of 2-(benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrobromide involves multi-step organic reactions, typically including condensation and nucleophilic substitution steps.

Step 1: Formation of Tetrahydropyrimidine Core

The core is synthesized via cyclization of a 1,3-diamine (e.g., 1,3-propanediamine) with a carbonyl source (e.g., urea or thiourea). For example:
$$ \text{H}_2\text{N-(CH}_2\text{)}_3-\text{NH}_2 + \text{CS(NH}_2\text{)}_2 \rightarrow \text{Tetrahydropyrimidine-2-thione} $$

Step 3: Salt Formation

The free base is treated with hydrobromic acid to form the hydrobromide salt, enhancing crystallinity and stability:
$$ \text{Free Base} + \text{HBr} \rightarrow \text{Hydrobromide Salt} $$

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited data exist, but hydrobromide salts generally exhibit higher aqueous solubility than free bases.

  • Stability: Expected to degrade under strong acidic/basic conditions due to hydrolysis of the sulfanyl group.

Spectroscopic Data

While experimental spectra are unavailable, predicted characteristics include:

  • IR: S-H stretch (~2550 cm⁻¹), C-S stretch (~700 cm⁻¹), and N-H bends (~1600 cm⁻¹).

  • NMR:

    • ¹H NMR: δ 1.8–2.2 ppm (m, 4H, CH₂ of tetrahydropyrimidine), δ 3.4–3.7 ppm (m, 2H, N-CH₂-N), δ 4.2 ppm (s, 2H, S-CH₂-C₆H₅), δ 7.3–7.5 ppm (m, 5H, aromatic protons).

Research Gaps and Future Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and purity.

  • Biological Screening: Evaluate in vitro cytotoxicity, antimicrobial activity, and CNS penetration.

  • Structural Modifications: Explore substituents (e.g., halogens, nitro groups) to enhance potency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator